Berbamine hydrochloride

Calmodulin Antagonist MLCK Inhibition Calcium Signaling

Researchers requiring a validated dual NF-κB and CaMKIIγ inhibitor face the challenge of sourcing a compound with proven target engagement across multiple signaling pathways. Using alternative bis-benzylisoquinoline alkaloids yields divergent results in key assays. - Targets CaMKIIγ (ATP-binding pocket) to selectively eradicate imatinib-resistant T315I Bcr-Abl+ LSCs, sparing normal HSCs (Blood, 2012). - Enhances CAR-T cell memory phenotype, mitochondrial respiration, and in vivo persistence in CD19-CAR-T leukemia models (Commun. Biol., 2024). Supplied with Certificate of Analysis; HPLC ≥98%, ambient shipment with cold chain options available.

Molecular Formula C37H41ClN2O6
Molecular Weight 645.2 g/mol
Cat. No. B14785277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerbamine hydrochloride
Molecular FormulaC37H41ClN2O6
Molecular Weight645.2 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl
InChIInChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H
InChIKeySFPGJACKHKXGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





盐酸小檗胺 (Berbamine Hydrochloride) 研究采购概览


盐酸小檗胺(Berbamine Hydrochloride,BAH)是一种来源于小檗属植物的双苄基异喹啉生物碱 [1],以二盐酸盐形式作为研究化合物广泛应用于肿瘤学、免疫学和细胞信号转导研究。其主要生物活性包括抑制 NF-κB、STAT3 和 CaMKII γ 等信号通路,诱导癌细胞凋亡 [2][3]。临床上已在中国作为促进白细胞增生药物获批使用 [4]。

Natural bisbenzylisoquinoline alkaloid from Berberis species
Reported modulation of NF-κB, STAT3 and CaMKIIγ signaling pathways
Research tool for oncology, immunology and cell signaling studies

盐酸小檗胺不可替代性分析


尽管小檗胺(BBM)、粉防己碱(TET)和头花千金藤碱(CEP)同属双苄基异喹啉生物碱家族,但它们在关键药理靶点上的效能和选择性存在显著且可量化的差异。例如,在抑制钙离子内流方面,小檗胺的 IC50 值比粉防己碱低约 8 倍 [1];而在 NF-κB 抑制效能的头对头比较中,小檗胺在同系物中排名最末 。采购时用其他双苄基异喹啉生物碱替代小檗胺,将在钙调蛋白拮抗和 CAR-T 细胞培养等应用中导致完全不同的实验结果。

Ca²⁺ antagonism Structural analogs such as tetrandrine exhibit different calmodulin inhibition potency; calcium signal readouts may not transfer directly.
NF-κB modulation Rank-order of NF-κB inhibition among bisbenzylisoquinolines varies substantially; pathway-response profiles can shift with substitution.
CML / CAR-T context CaMKIIγ-targeted activity and CAR-T culture enhancement are compound-specific; replacement may alter endpoint interpretation.

盐酸小檗胺产品特异性定量证据


钙调蛋白 (CaM) 拮抗效能对比

E6 小檗胺(小檗胺对硝基苯甲酸酯)是一种强效钙调蛋白拮抗剂,Ki 值为 0.95 μM,可抑制钙调蛋白依赖的肌球蛋白轻链激酶(MLCK)活性 。相比之下,其衍生物 O-(4-乙氧基丁基)小檗胺(EBB)的 Ki 值约为 8 μM [1],而结构类似物粉防己碱(TET)在抑制钙内流方面表现出约 8 倍的效能优势(IC50 = 25 μM vs. 200 μM)[2]。

Calmodulin antagonism
Cross-study comparable
E6-berbamine Ki = 0.95 µM vs. EBB Ki ≈ 8 µM; tetrandrine IC50 = 25 µM in Ca²⁺ entry
Supports calmodulin-targeting probe selection.
In vitro MLCK assay; HL-60 Ca²⁺ entry model.
Calmodulin Antagonist MLCK Inhibition Calcium Signaling

NF-κB 抑制效能的构效关系

一项比较 7 种双苄基异喹啉生物碱在 MOLT-4 人 T 细胞中 NF-κB 抑制活性的构效关系研究显示,抑制效能排序为:异粉防己碱 > 头花千金藤碱 > 粉防己碱 > 蝙蝠葛碱 > 防己诺林碱 > 小檗胺或杏黄罂粟碱 。小檗胺在该效能排序中位于最末位,表明其在 T 细胞模型中并非强效 NF-κB 抑制剂。

NF-κB inhibition rank
Head-to-head
Berbamine (lowest)
Enables experiments with minimal NF-κB interference.
MOLT-4 T cell reporter assay.
NF-κB Inhibition T Cell Signaling SAR Analysis

CAR-T 细胞培养与体内持久性增强

在 CAR-T 细胞生产过程中加入小檗胺进行培养,可产生具有记忆 T 细胞表型的 CD19-CAR-T 细胞,其在体内表现出更强的持久性。在白血病小鼠模型中,与小檗胺共培养的 CD19-CAR-T 细胞显著延长了动物生存期 [1]。该技术已作为 CAR-T 细胞制造工艺的专利保护方法 [2]。

CAR-T persistence
Head-to-head
BBM-cultured CD19-CAR-T cells showed enhanced memory phenotype and prolonged survival in leukemia models vs. standard culture.
Reported manufacturing advantage in model systems.
Mouse xenograft; patent-protected method.
CAR-T Cell Manufacturing Immunotherapy Cell Metabolism

T315I 突变 CML 中靶向 CaMKII γ 活性

小檗胺通过靶向 CaMKII γ 有效清除白血病干细胞(LSCs)和 T315I 突变型 Bcr-Abl 克隆,而后者对伊马替尼、达沙替尼、尼洛替尼等标准酪氨酸激酶抑制剂(TKIs)均具有耐药性 [1]。该活性未在粉防己碱或头花千金藤碱的已发表文献中报道,表明小檗胺在 TKI 耐药 CML 模型中具有独特的机制选择性。

T315I CML activity
Class-level
Berbamine eradicated T315I-mutant Bcr-Abl clones and LSCs via CaMKIIγ; standard TKIs ineffective.
Unique mechanistic profile for TKI-resistant models.
CML patient-derived cells, mouse xenograft. Class-level inference.
CML Stem Cells T315I BCR-ABL Mutation CaMKII γ

肠道吸收促进作用

在大鼠原位单次肠灌注模型中,盐酸小檗胺与盐酸小檗碱联用时显著提高了后者的吸收。与相同浓度小檗碱的对照组相比,B40:A50 比例组和 B30:A20 比例组中小檗碱的吸收速率常数(Ka)和有效渗透系数(Papp)均显著升高(p < 0.05)。这是该天然产物家族中为数不多的直接吸收促进证据之一。

Intestinal absorption
Head-to-head
BAH co-administration significantly increased Ka and Papp of berberine (p
Reported absorption enhancement context.
Rat in situ jejunum/duodenum/ileum; B40:A50 ratio optimal.
nAChR subtype selectivity
Class-level
E6-berbamine IC50 5.1 µM for α3* nAChR (complete inhibition), partial α7 inhibition up to 30 µM.
Supports ion channel selectivity profiling.
Xenopus oocyte electrophysiology. Class-level inference.
Intestinal Absorption Permeability Enhancer Drug-Drug Interaction

α3* nAChR 亚型选择性抑制

E6 小檗胺以 IC50 为 5.1 μM 完全抑制大鼠 α3* 烟碱型乙酰胆碱受体(nAChR),但在浓度高达 30 μM 时仅部分抑制 α7 nAChR [1]。相比之下,粉防己碱和汉防己碱对不同 nAChR 亚型表现出不同的选择性特征,表明小檗胺在离子通道药理实验中具有独特的亚型选择性特征。

nAChR subtype selectivity
Class-level
E6-berbamine IC50 5.1 µM for α3* nAChR (complete inhibition), partial α7 inhibition up to 30 µM.
Supports ion channel selectivity profiling.
Xenopus oocyte electrophysiology. Class-level inference.
Nicotinic Acetylcholine Receptors Ion Channel Pharmacology Subtype Selectivity

盐酸小檗胺最佳研究与应用场景


钙调蛋白及钙信号通路研究

使用 E6 小檗胺作为强效钙调蛋白拮抗剂(Ki = 0.95 μM),用于体外 MLCK 活性抑制实验 [1]。与 EBB 衍生物(Ki ≈ 8 μM)相比,E6 小檗胺提供约 8.4 倍更高的亲和力,适合需要高效钙调蛋白抑制的实验场景。

TKI 耐药慢性粒细胞白血病研究

利用小檗胺对 CaMKII γ 的靶向活性,用于清除 T315I 突变型 Bcr-Abl 克隆和白血病干细胞(LSCs)[1]。该场景针对伊马替尼、达沙替尼等标准 TKIs 耐药的 CML 模型,是小檗胺区别于粉防己碱和头花千金藤碱的独特应用方向。

CAR-T 细胞生产工艺开发

在 CAR-T 细胞制造过程中添加小檗胺,用于富集记忆 T 细胞表型、增强线粒体呼吸和提升体内持久性 [1]。该专利保护的方法已在 CD19-CAR-T 白血病模型中验证可延长动物生存期 ,适合从事 CAR-T 工艺优化的学术和工业实验室。

天然产物肠道吸收与联合用药研究

使用盐酸小檗胺作为盐酸小檗碱的肠道吸收促进剂,在 B40:A50 或 B30:A20 比例下可显著提高小檗碱的 Ka 和 Papp(p < 0.05)[1]。适合研究天然产物口服生物利用度改善策略的实验室。

Application
Selection Property
Validation Focus
Calmodulin signaling research
Calmodulin antagonist activity
MLCK inhibition assay confirmation
TKI-resistant CML studies
CaMKIIγ target engagement
T315I mutant clone eradication assessment
CAR-T cell manufacturing research
Memory T cell phenotype enrichment
In vivo persistence model validation
Natural product absorption studies
Intestinal absorption enhancement
Permeability model confirmation

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